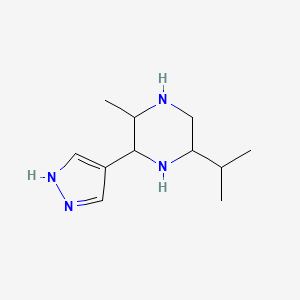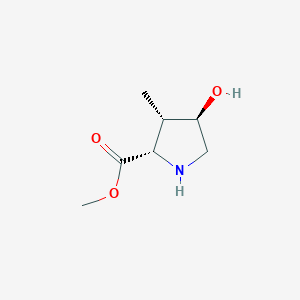
methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes three contiguous stereocenters. It is often used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as Takemoto’s thiourea catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized catalytic systems to ensure high yield and enantioselectivity. The use of micro- and mesoporous aluminosilicates as catalysts has been reported to be effective in the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives and esters with hydroxyl and methyl groups. Examples include:
- (2S,3R,4S)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
- (2R,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its three contiguous stereocenters make it a valuable intermediate in the synthesis of complex molecules with high enantioselectivity .
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-4-5(9)3-8-6(4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
InChI-Schlüssel |
KEHBEQIHIQDWIT-SRQIZXRXSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O |
Kanonische SMILES |
CC1C(CNC1C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


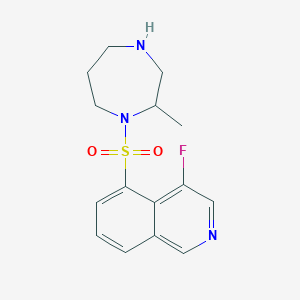

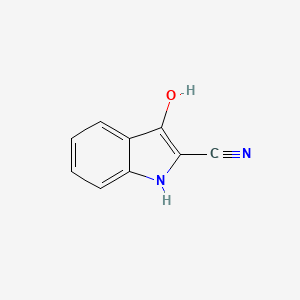
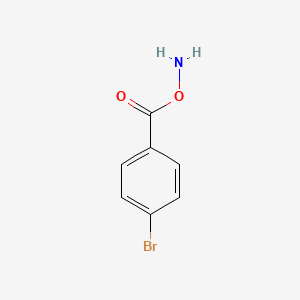
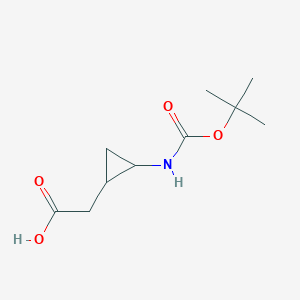


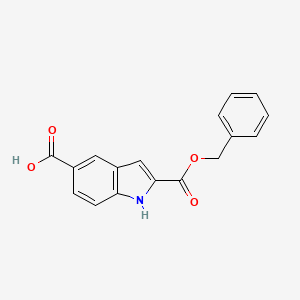
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
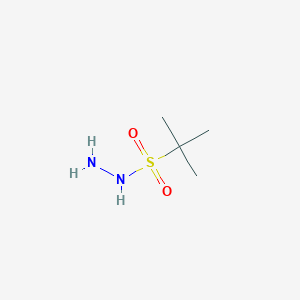
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)

![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
